Ammonium sebacate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium sebacate can be synthesized through the esterification reaction of this compound and ethylene glycol . The reaction conditions involve controlling the temperature and heat preservation time to enhance the solubility of this compound in ethylene glycol . This method ensures high conductivity and stability of the resulting product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting decanedioic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the pure compound . The process is straightforward, cost-effective, and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium sebacate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sebacic acid and other by-products.

Reduction: Under specific conditions, it can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions, particularly with halogens and other reactive groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are commonly employed.

Major Products Formed:

Oxidation: Sebacic acid and water.

Reduction: Amine derivatives and water.

Substitution: Halogenated sebacate compounds.

Applications De Recherche Scientifique

Biological Applications

Histone Deacetylase Inhibition

One of the most significant areas of research involves ammonium sebacate's ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones. Studies have shown that this compound can increase histone acetylation, potentially leading to altered gene expression patterns associated with various diseases, including cancer.

Autophagy Induction

this compound has also been investigated for its potential to induce autophagy, a cellular process that degrades and recycles damaged components. This property may be beneficial in treating neurodegenerative disorders and other diseases linked to impaired autophagy.

Material Science Applications

Corrosion Inhibition

In industrial settings, this compound serves as an effective corrosion inhibitor in metalworking fluids. Its ability to form protective layers on metal surfaces helps prevent oxidation and deterioration, making it suitable for applications where safety and non-toxicity are paramount .

Electrolyte in Capacitors

Recent studies have explored the use of this compound as an electrolyte in aluminum electrolytic capacitors. Research indicates that incorporating this compound can enhance the dielectric performance of anodic alumina films used in these capacitors .

Environmental Applications

Water Quality Monitoring

Ammonium ions are critical indicators of water quality; thus, this compound's role as a reagent in analytical chemistry is noteworthy. It has been utilized in developing ion-selective electrodes (ISEs) for monitoring ammonium concentrations in natural waters, contributing to environmental assessments and pollution control .

Case Study 1: Corrosion Inhibition

In a study examining various corrosion inhibitors for metalworking fluids, this compound demonstrated significant effectiveness in reducing oxidation rates compared to traditional inhibitors. The results highlighted its potential for safer industrial applications due to its low toxicity profile .

Case Study 2: Autophagy Research

Research involving cellular models treated with this compound showed enhanced autophagic activity, which was linked to improved cellular health markers. This finding opens avenues for further investigation into its therapeutic potential against neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of ammonium sebacate involves its interaction with various molecular targets. In the context of aluminum anodization, it facilitates the formation of porous anodic films by promoting oxygen evolution . The incorporation of phosphate ions in the anodic films acts as the primary source of avalanche electrons, leading to the generation of oxygen bubbles and the formation of pores .

Comparaison Avec Des Composés Similaires

- Ammonium azelate

- Ammonium dodecanoate

- Ammonium pentaborate

Comparison: Ammonium sebacate is unique due to its high solubility in ethylene glycol and its ability to form stable high-voltage electrolytes . Compared to ammonium azelate and ammonium dodecanoate, this compound offers better high-temperature resistance and high-voltage stability . This makes it particularly suitable for applications in electronic capacitors and other high-performance materials .

Activité Biologique

Ammonium sebacate, a compound formed from the neutralization of sebacic acid with ammonium hydroxide, has garnered attention for its diverse biological activities. This article explores its potential antimicrobial properties, effects on gene regulation through histone deacetylase inhibition, and its role in autophagy induction.

- Chemical Formula : C10H24N2O4

- Molecular Weight : 236.31 g/mol

- Physical Form : White crystalline solid

- Solubility : Soluble in water; pH of a 5% solution ranges from 6.5 to 7.5, indicating neutrality.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against specific bacterial and fungal strains. It has been tested against:

| Microorganism | Type | Activity Observed |

|---|---|---|

| Escherichia coli | Bacteria | Inhibition |

| Candida albicans | Fungus | Inhibition |

These findings suggest potential applications in pharmaceutical formulations and as a preservative in various products. The exact mechanisms underlying this antimicrobial activity require further investigation.

Histone Deacetylase Inhibition

One of the most significant areas of research regarding this compound is its ability to inhibit histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histone proteins, influencing gene expression. Studies have shown that treatment with this compound can lead to:

- Increased histone acetylation

- Altered gene expression patterns

This modulation of HDAC activity positions this compound as a valuable tool in research focused on gene regulation and its implications in diseases such as cancer.

Induction of Autophagy

This compound has also been implicated in the induction of autophagy , a cellular process that degrades and recycles damaged components. Research findings indicate that:

- Treatment with this compound activates autophagy pathways.

- This activation may promote cellular health and survival, particularly in the context of neurodegenerative diseases and cancer.

The specific pathways through which this compound induces autophagy remain to be fully elucidated, but preliminary studies have shown promising results.

Case Studies

- Antimicrobial Activity Study : A study conducted on various microbial strains demonstrated that this compound effectively inhibited the growth of E. coli and C. albicans, suggesting its potential as an antimicrobial agent in clinical settings.

- Histone Acetylation Research : In vitro experiments revealed that cells treated with this compound exhibited significantly higher levels of acetylated histones compared to untreated controls, indicating its role as an HDAC inhibitor.

- Autophagy Induction Study : A model using neuroblastoma cells showed that treatment with this compound resulted in increased autophagic markers, suggesting enhanced cellular recycling processes.

Propriétés

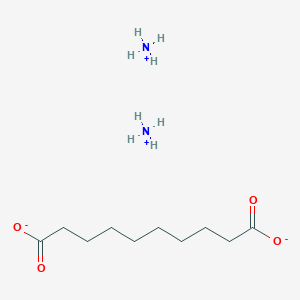

IUPAC Name |

diazanium;decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.2H3N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATJMZAWJRWBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648441 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19402-63-2 | |

| Record name | Bisammonium decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ammonium sebacate in the provided research papers?

A1: this compound is primarily used as a solute in electrolytes for aluminum electrolytic capacitors. [, , , , , , , , , ]

Q2: How does the concentration of this compound affect the performance of aluminum electrolytic capacitors?

A2: Research indicates that as the concentration of this compound increases in the electrolyte, the sparking voltage of the capacitor tends to decrease while the conductivity increases. []

Q3: Are there any advantages to using this compound over other similar compounds in electrolytes for aluminum electrolytic capacitors?

A3: Yes, studies show that branched long-chain dibasic acid ammonium, derived from this compound, exhibits higher solubility in ethylene glycol compared to this compound alone. This results in an improved sparking voltage, potentially enhancing the capacitor's performance. []

Q4: What is the impact of adding this compound to electrolytes containing other carboxylic acid ammonium salts?

A4: Combining this compound with other branched-chain carboxylic acid ammonium salts in electrolytes has been shown to improve the performance of aluminum electrolytic capacitors. These capacitors exhibit low leakage current, high ripple current, high-frequency resistance, and improved temperature stability, making them suitable for applications like energy-saving lamps. []

Q5: Does the presence of this compound in electrolytes influence the lifespan of aluminum electrolytic capacitors?

A5: Research suggests that capacitors using electrolytes containing this compound demonstrate good long-term stability. For instance, capacitors with electrolytes incorporating this compound and specific additives passed a 3,000-hour high voltage test at 105°C. []

Q6: How does the thermal stability of this compound compare to other dicarboxylic acids like sebacic acid?

A6: Studies reveal that the decomposition temperature of side-chain polycarbon dibasic acid (SCPDA), synthesized from this compound, exceeds 200°C. This indicates better thermal stability compared to sebacic acid. Consequently, electrolytes formulated with SCPDA derivatives demonstrate superior performance in aluminum electrolytic capacitors, particularly in high-temperature applications. []

Q7: Can this compound be used in combination with polymers in electrolytes for aluminum electrolytic capacitors?

A7: Yes, research indicates that adding the high molecular polymer polyvinyl alcohol (PVA) to electrolytes containing this compound can increase the sparking voltage and reduce sparking time, improving the overall performance of aluminum electrolytic capacitors. []

Q8: Are there any studies on the long-term performance of aluminum electrolytic capacitors using this compound-based electrolytes under high-temperature conditions?

A8: Research shows that capacitors utilizing electrolytes containing this compound, along with specific additives and solvents, can function for extended periods under high temperatures. For example, some formulations allowed capacitors to withstand 8,000 hours of operation under a ripple current at an unspecified elevated temperature. []

Q9: Beyond aluminum electrolytic capacitors, has this compound been explored for any other applications in material science?

A9: Yes, this compound served as a starting material for synthesizing linear ester amide copolymers. These copolymers, with varying compositions, exhibited diverse properties, including fiber-forming abilities and melting points ranging from 149 to 198°C. This research highlights the potential of this compound as a building block for novel polymeric materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.